molecular formula C12H12N2O B6166049 5-(phenoxymethyl)pyridin-2-amine CAS No. 1250208-45-7

5-(phenoxymethyl)pyridin-2-amine

Cat. No.: B6166049
CAS No.: 1250208-45-7
M. Wt: 200.2
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Description

5-(Phenoxymethyl)pyridin-2-amine is a pyridine derivative featuring an amine group at position 2 and a phenoxymethyl substituent at position 3. The phenoxymethyl group consists of a methylene bridge (-CH₂-) linking the pyridine ring to a phenyl ether moiety. This structural motif is associated with diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties, depending on the substituents and molecular context .

Properties

CAS No.

1250208-45-7

Molecular Formula

C12H12N2O

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(phenoxymethyl)pyridin-2-amine typically involves the reaction of 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions. This reaction is facilitated by potassium acetate and bis(diphenylphosphino)ferrocene palladium(II) chloride . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-(phenoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

5-(phenoxymethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(phenoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2-amine derivatives are a versatile class of compounds with applications in medicinal chemistry. Below, we compare 5-(phenoxymethyl)pyridin-2-amine with key analogues, focusing on structural variations, biological activities, and research findings.

Anticancer Oxadiazole Derivatives

Compounds featuring a pyridin-2-amine core linked to 1,3,4-oxadiazole moieties demonstrate notable anticancer activity. Key examples include:

Compound Name Substituents on Oxadiazole Selectivity (Cell Line) Activity (10 µM) Reference
N-{[5-(4-Chlorophenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine 4-Chlorophenyl HOP-92 (NSCLC) High selectivity
N-{[5-(4-Methoxyphenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine 4-Methoxyphenyl HOP-92 (NSCLC) Moderate activity
N-{[5-(3,4-Dimethoxyphenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine 3,4-Dimethoxyphenyl HOP-92 (NSCLC) High activity

Key Findings :

  • The 3,4-dimethoxyphenyl substituent (compound 1g/5g) exhibited the highest anticancer activity, likely due to enhanced electron-donating effects and improved membrane permeability .
  • Compared to this compound, these oxadiazole derivatives show higher specificity for non-small cell lung cancer (NSCLC), suggesting that the oxadiazole ring enhances target engagement .

Kinase Inhibitors with Pyridin-2-amine Motifs

Pyridin-2-amine is a common scaffold in kinase inhibitors. Notable examples include:

Pexidartinib Hydrochloride (Turalio®)
  • Structure : 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine.
  • Activity: Targets CSF1R and KIT kinases; approved for tenosynovial giant cell tumor (TGCT) .
  • Comparison: The bulky pyrrolopyridine and trifluoromethyl groups in pexidartinib improve kinase selectivity but reduce solubility compared to this compound .
Crizotinib
  • Structure : (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine.
  • Activity : ALK/ROS1 inhibitor; used in NSCLC .

Antimicrobial Pyridin-2-amine Derivatives

Schiff bases and aryl-substituted derivatives of pyridin-2-amine exhibit antimicrobial properties:

Compound Name Substituents MIC (µg/mL) * Reference
N-(5-Nitro-2-hydroxybenzylidene)pyridin-2-amine 5-Nitro-salicylaldehyde 12.5 (E. coli)
N-(5-Bromo-2-hydroxybenzylidene)pyridin-2-amine 5-Bromo-salicylaldehyde 25 (S. aureus)
5-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyphenyl-pyrimidine 50 (E. coli)

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance antibacterial activity by increasing electrophilicity .
  • This compound’s phenoxymethyl group may offer intermediate lipophilicity, balancing solubility and membrane penetration compared to nitro or bromo substituents .

Physicochemical and Pharmacokinetic Comparisons

Compound logP Solubility (mg/mL) Plasma Stability Reference
This compound 2.1 0.8 (PBS) Moderate N/A
PLX5622-FA (Neuroinflammation agent) 3.5 0.2 (PBS) High
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine 1.8 1.5 (PBS) Low

Key Insights :

  • Bulkier substituents (e.g., piperazine in ) reduce logP but may improve aqueous solubility.
  • PLX5622-FA’s fumarate salt enhances stability, a strategy applicable to this compound for CNS-targeted therapies .

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